8-chloro-7H-purin-6-amine 8-chloro-7H-purin-6-amine
Brand Name: Vulcanchem
CAS No.: 28128-28-1
VCID: VC1648986
InChI: InChI=1S/C5H4ClN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11)
SMILES: C1=NC(=C2C(=N1)N=C(N2)Cl)N
Molecular Formula: C5H4ClN5
Molecular Weight: 169.57 g/mol

8-chloro-7H-purin-6-amine

CAS No.: 28128-28-1

Cat. No.: VC1648986

Molecular Formula: C5H4ClN5

Molecular Weight: 169.57 g/mol

* For research use only. Not for human or veterinary use.

8-chloro-7H-purin-6-amine - 28128-28-1

Specification

CAS No. 28128-28-1
Molecular Formula C5H4ClN5
Molecular Weight 169.57 g/mol
IUPAC Name 8-chloro-7H-purin-6-amine
Standard InChI InChI=1S/C5H4ClN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11)
Standard InChI Key FBVALAOQISRDRY-UHFFFAOYSA-N
SMILES C1=NC(=C2C(=N1)N=C(N2)Cl)N
Canonical SMILES C1=NC(=C2C(=N1)N=C(N2)Cl)N

Introduction

Physical and Chemical Properties

Structural Characteristics

The molecular structure of 8-chloro-7H-purin-6-amine consists of a fused bicyclic ring system characteristic of purines, with a pyrimidine ring fused to an imidazole ring. The compound's structure is distinguished by the presence of a chlorine atom at position 8 and an amino group at position 6. This structural configuration contributes significantly to its physical properties and chemical behavior.

Chemical Reactivity

The reactivity of 8-chloro-7H-purin-6-amine is primarily governed by the electrophilic nature of the chlorine atom at position 8, which makes it susceptible to nucleophilic substitution reactions. The compound can undergo various types of chemical transformations, including substitution reactions with nucleophiles such as amines, thiols, and alcohols, as well as oxidation and reduction reactions that can modify different positions of the purine ring.

Physical Properties Data

Table 1 presents the key physical properties of 8-chloro-7H-purin-6-amine:

PropertyValue
Molecular FormulaC5H4ClN5
Molecular Weight169.57 g/mol
CAS Number28128-28-1
IUPAC Name8-chloro-7H-purin-6-amine
InChI KeyFBVALAOQISRDRY-UHFFFAOYSA-N
Canonical SMILESC1=NC(=C2C(=N1)N=C(N2)Cl)N

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of 8-chloro-7H-purin-6-amine typically employs a chlorination strategy using adenine derivatives as starting materials. One of the most common laboratory methods involves the reaction of adenine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. This reaction facilitates the selective chlorination at the 8-position of the purine ring, yielding the desired product.

Alternative Synthetic Approaches

Chemical Reactions

Substitution Reactions

The chlorine atom at position 8 of 8-chloro-7H-purin-6-amine is susceptible to nucleophilic substitution, allowing for the preparation of a diverse range of 8-substituted purine derivatives. Common nucleophiles employed in these substitution reactions include amines, thiols, and alcohols, which can displace the chlorine atom under appropriate reaction conditions, leading to the formation of novel compounds with potentially enhanced biological activities.

Oxidation and Reduction Reactions

8-Chloro-7H-purin-6-amine can undergo oxidation reactions to form corresponding oxo derivatives, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. Conversely, reduction reactions, facilitated by reducing agents like sodium borohydride or lithium aluminum hydride, can lead to the formation of amino derivatives, expanding the chemical diversity of the purine scaffold.

Reaction Mechanisms and Kinetics

The reaction mechanisms involving 8-chloro-7H-purin-6-amine are complex and depend on the specific transformation and conditions employed. The nucleophilic substitution reactions at the 8-position generally proceed through an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing effects of the nitrogen atoms in the purine ring. The kinetics of these reactions are influenced by factors such as solvent polarity, temperature, and the nature of the nucleophile.

Biological Activity

Enzyme Inhibition Properties

8-Chloro-7H-purin-6-amine has been identified as a potent inhibitor of several enzymes, particularly cytochrome P450 1A2 (CYP1A2). This enzyme is critical in drug metabolism, and the inhibitory effect of 8-chloro-7H-purin-6-amine suggests potential applications in modulating drug interactions and enhancing therapeutic efficacy of certain medications.

Interaction with Nucleic Acids

The structural similarity of 8-chloro-7H-purin-6-amine to adenine facilitates its interaction with DNA and RNA molecules. Research indicates that it may influence the stability and function of nucleic acids, making it a compound of interest in genetic and molecular biology research. These interactions could potentially be exploited for the development of nucleic acid-targeted therapeutic agents.

Antitumor Activity

Purine derivatives, including compounds structurally related to 8-chloro-7H-purin-6-amine, have been investigated for their antitumor properties. The mechanism of antitumor activity involves the inhibition of proliferation in certain cancer cell lines by blocking signaling pathways critical for tumor growth. The potential of 8-chloro-7H-purin-6-amine and its derivatives as anticancer agents remains an active area of research.

Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, 8-chloro-7H-purin-6-amine serves as a valuable starting material for the synthesis of more complex purine derivatives with targeted biological activities. The compound's unique structure allows for selective modifications at various positions, enabling the creation of libraries of compounds for structure-activity relationship studies in drug discovery programs.

Biochemical Research Uses

8-Chloro-7H-purin-6-amine is studied for its potential role in DNA and RNA interactions, given its structural similarity to adenine. Its ability to mimic natural nucleobases while introducing modifications that alter biological activity makes it a valuable tool in biochemical research aimed at understanding nucleic acid metabolism and function.

Synthetic Building Block Applications

As a building block in synthetic organic chemistry, 8-chloro-7H-purin-6-amine facilitates the construction of more complex heterocyclic systems. Its reactive chlorine substituent provides a convenient handle for further elaboration, allowing chemists to access a wide range of purine derivatives with potential applications in pharmaceuticals and agrochemicals.

Comparative Analysis with Similar Compounds

Structural Analogues

Several purine derivatives share structural similarities with 8-chloro-7H-purin-6-amine. One such compound is 8-methyl-7H-purin-6-amine (also known as 8-methyladenine), which features a methyl group instead of a chlorine atom at position 8 . Other related compounds include 2-amino-6-chloropurine and 6-chloro-9H-purin-2-amine, which differ in the position of the chlorine substituent on the purine ring.

Comparative Physical and Chemical Properties

Table 2 presents a comparison of 8-chloro-7H-purin-6-amine with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
8-Chloro-7H-purin-6-amineC5H4ClN5169.57Chlorine at position 8
8-Methyl-7H-purin-6-amineC6H7N5149.15Methyl group at position 8
2-Amino-6-chloropurineC5H4ClN5169.57Chlorine at position 6, amino group at position 2
6-Chloro-9H-purin-2-amineC5H4ClN5169.57Chlorine at position 6, amino group at position 2

Functional Comparisons

The unique substitution pattern of 8-chloro-7H-purin-6-amine imparts distinct chemical and biological properties compared to its structural analogues. While all these compounds can participate in nucleophilic substitution reactions, the position of the chlorine atom significantly affects reactivity and biological interactions. The differences in biological activity among these compounds highlight the importance of substitution patterns in determining the functional properties of purine derivatives.

Recent Research Findings

Studies on Enzyme Inhibition

Recent research has focused on the enzyme inhibitory properties of 8-chloro-7H-purin-6-amine, particularly its effect on CYP1A2. Studies published in scientific journals have demonstrated significant inhibition of CYP1A2 activity in vitro, suggesting potential applications in drug metabolism modulation. These findings have implications for drug development and pharmacokinetic studies.

Investigations on DNA Binding

Researchers have explored the binding affinity of 8-chloro-7H-purin-6-amine with DNA. Results indicate that the compound can stabilize certain DNA structures under physiological conditions, which may have implications for gene therapy strategies and the development of nucleic acid-targeted drugs.

Development of Derivatives for Anticancer Applications

Research on 2,6,9-trisubstituted purine derivatives, which may include structures related to 8-chloro-7H-purin-6-amine, has shown promising results in anticancer applications. A three-step synthetic procedure using microwave irradiation has been employed to generate these compounds, with three out of twelve tested compounds showing promising activity compared to the known anticancer drug etoposide in multiple cancer cell lines.

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